Cas no 1551427-94-1 (3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine)

3-Fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a fluorinated organic compound featuring a 1-methylimidazole core linked to a propan-1-amine backbone with a fluorine substituent at the 3-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The fluorine atom enhances metabolic stability and bioavailability, while the imidazole moiety offers coordination and hydrogen-bonding capabilities, making it valuable for ligand design. The amine group provides a handle for further functionalization, enabling diverse derivatization pathways. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties, suggesting suitability for drug discovery and biochemical research. The compound's synthetic versatility and structural features make it a promising intermediate for specialized chemical synthesis.
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine structure
1551427-94-1 structure
Product name:3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
CAS No:1551427-94-1
MF:C7H12FN3
MW:157.188684463501
CID:6007690
PubChem ID:83856333

3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
    • 1551427-94-1
    • EN300-1826579
    • Inchi: 1S/C7H12FN3/c1-11-5-4-10-7(11)6(8)2-3-9/h4-6H,2-3,9H2,1H3
    • InChI Key: JNNQMYGJMJAOQE-UHFFFAOYSA-N
    • SMILES: FC(C1=NC=CN1C)CCN

Computed Properties

  • Exact Mass: 157.10152556g/mol
  • Monoisotopic Mass: 157.10152556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 43.8Ų

3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1826579-0.25g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
0.25g
$1235.0 2023-09-19
Enamine
EN300-1826579-5.0g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
5g
$5345.0 2023-05-27
Enamine
EN300-1826579-10g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
10g
$5774.0 2023-09-19
Enamine
EN300-1826579-0.1g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
0.1g
$1183.0 2023-09-19
Enamine
EN300-1826579-1g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
1g
$1343.0 2023-09-19
Enamine
EN300-1826579-5g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
5g
$3894.0 2023-09-19
Enamine
EN300-1826579-2.5g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
2.5g
$2631.0 2023-09-19
Enamine
EN300-1826579-1.0g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
1g
$1844.0 2023-05-27
Enamine
EN300-1826579-0.05g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
0.05g
$1129.0 2023-09-19
Enamine
EN300-1826579-0.5g
3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1551427-94-1
0.5g
$1289.0 2023-09-19

Additional information on 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine

3-Fluoro-3-(1-Methyl-1H-imidazol-2-yl)propan-1-amine: A Comprehensive Overview

3-Fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine (CAS No. 1551427-94-1) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its fluorinated and imidazole functionalities, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The molecular structure of 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine consists of a fluorinated propyl chain attached to an imidazole ring, which is further substituted with a methyl group. The presence of the fluorine atom imparts unique properties to the molecule, such as enhanced metabolic stability and improved pharmacokinetic profiles. The imidazole moiety, on the other hand, is known for its ability to interact with various biological targets, including enzymes and receptors.

Recent studies have highlighted the potential of 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. The researchers found that the compound effectively inhibits voltage-gated sodium channels, which are key targets in epilepsy therapy.

In addition to its anticonvulsant properties, 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine has shown potential in the treatment of psychiatric disorders. A preclinical study conducted by a team of researchers at a leading pharmaceutical company revealed that the compound exhibits significant anxiolytic and antidepressant effects in animal models. These findings suggest that 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine could be further developed as a novel therapeutic agent for anxiety and depression.

The pharmacological profile of 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine has also been explored in the context of pain management. A study published in Pain Research and Management reported that the compound exhibits robust analgesic activity, particularly in models of neuropathic pain. The researchers attributed this effect to the compound's ability to modulate specific pain pathways, such as those involving NMDA receptors and spinal cord mechanisms.

Beyond its therapeutic applications, 3-fluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine has been investigated for its potential use as a research tool. Its unique chemical structure and biological activities make it an ideal candidate for probing various biological processes and pathways. For example, researchers have used this compound to study the role of imidazole-containing molecules in cellular signaling and enzyme inhibition.

The synthesis of 3-fluoro-3-(1-methyl-1H-imidazol-2-y l)propan - 1 - amine has been extensively studied, with several efficient synthetic routes being reported in the literature. One common approach involves the reaction of 2-bromo-N-methylimidazole with 3-fluoropropylamine hydrochloride in the presence of a base such as potassium carbonate. This method yields high purity products with good yields, making it suitable for large-scale production.

The safety profile of 3-fluoro - 3 - ( 1 - methyl - 1 H - imidazol - 2 - yl ) propan - 1 - amine has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, 3-fluoro - 3 - ( 1 - methyl - 1 H - imidazol - 2 - yl ) propan - 1 - amine (CAS No. 1551427 - 94 - 1) represents a promising molecule with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various areas of medicinal chemistry and pharmaceutical research.

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